2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid
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Overview
Description
2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid is a compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
- 2,2-Dimethyl-3-[(4-ethylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid
- 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxamide
Uniqueness: What sets 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid apart is its specific combination of the cyclopropane ring and piperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-4-6-14(7-5-8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBUOOLBRZNYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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